

structure-activity relationship studies of 1,2,4-triazole carboxamides

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Compound of Interest

Compound Name: 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

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A comprehensive analysis of the structure-activity relationships (SAR) of 1,2,4-triazole carboxamides reveals their potential across various therapeutic areas, including oncology, infectious diseases, and neurology. The versatility of the 1,2,4-triazole scaffold allows for molecular modifications that significantly influence biological activity, making it a privileged structure in medicinal chemistry.^{[1][2]} This guide compares the performance of different 1,2,4-triazole carboxamide derivatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear overview of the current SAR landscape.

Anticancer Activity of 1,2,4-Triazole Carboxamides

The 1,2,4-triazole nucleus is a key component in several anticancer agents.^[3] Research indicates that the antiproliferative effects of 1,2,4-triazole carboxamides can be modulated by substitutions at various positions on the triazole ring and the carboxamide nitrogen. Studies have shown that introducing specific alkyl or aryl groups can lead to potent cytotoxic activity in various cancer cell lines.^{[4][5]} For instance, n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide have demonstrated the ability to induce leukemia cell death at low micromolar concentrations.^[4] Molecular docking studies suggest that some of these compounds may act by inhibiting translation initiation through interference with eIF4E assembly.^[4] Other derivatives have been designed as aromatase inhibitors or tubulin polymerization inhibitors, indicating diverse mechanisms of action.^{[3][6]}

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Carboxamide Derivatives

Compound	Substituents	Cancer Cell Line	IC50 (μM)	Reference
11g	1-n-Decyloxymethyl	CCRF-SB (Leukemia)	20.3	[4]
6g	5-n-Decyloxymethyl	CCRF-SB (Leukemia)	26.5	[4]
4e	5-(4-chlorophenyl)	A-549 (Lung)	1.05	[5]
4m	5-(4-bromophenyl)	A-549 (Lung)	1.12	[5]
7d	1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one derivative	Hela (Cervical)	< 12	[3]
10a	1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivative	Hela (Cervical)	< 12	[3]
78j	Diaryl-1,2,4-triazole-caffeic acid hybrid	A549 (Lung)	6.78-9.05	[7]

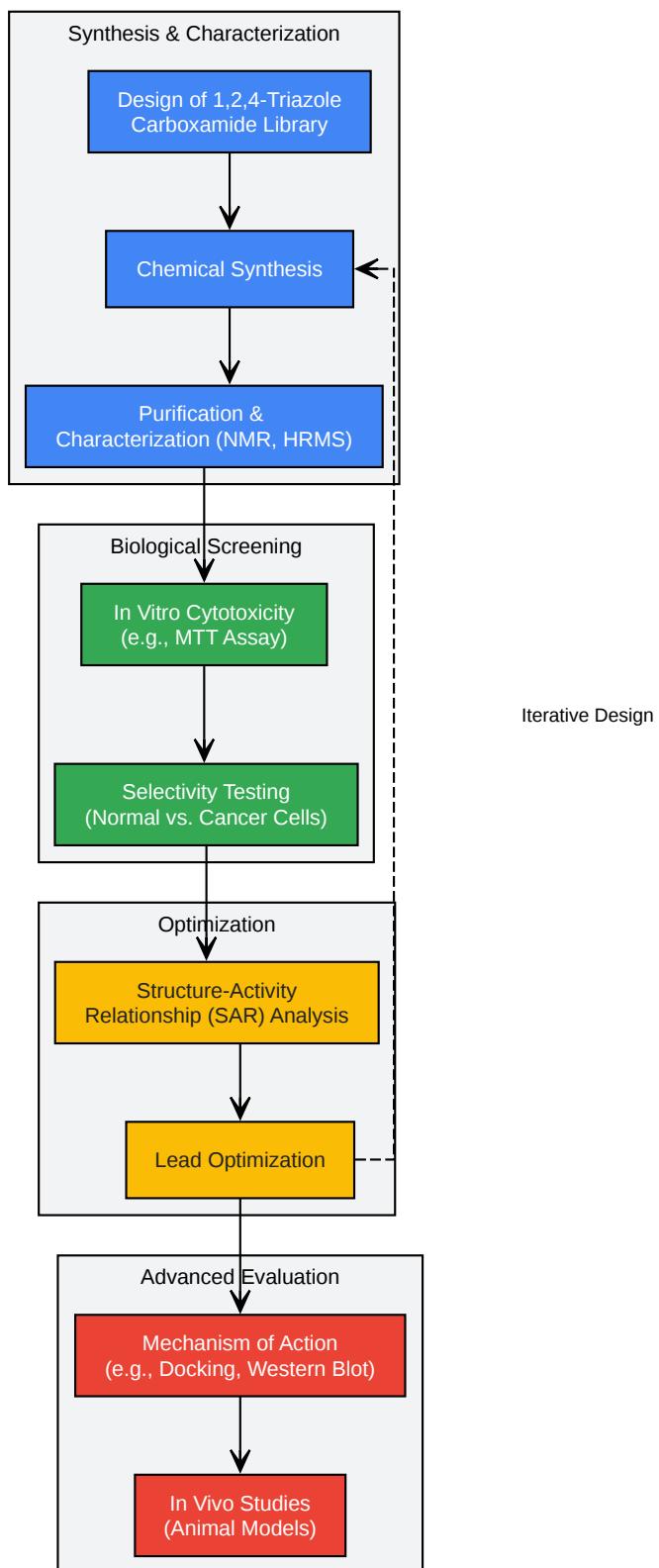
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

- Cell Culture: Human cancer cell lines (e.g., A549, Hela, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10^3 to 1×10^4 cells per well and incubated for 24 hours to allow for attachment.
- Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted with culture medium to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[4] A control group is treated with DMSO-containing medium only.
- MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals formed by viable cells.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Diagram: Anticancer Drug Discovery Workflow



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Caption: Workflow for Synthesis and Evaluation of Anticancer 1,2,4-Triazole Carboxamides.

Antimicrobial Activity of 1,2,4-Triazole Carboxamides

The 1,2,4-triazole moiety is present in several clinically used antifungal agents.^[1] SAR studies on 1,2,4-triazole carboxamides have explored their potential as novel antibacterial and antifungal agents. The antimicrobial spectrum and potency are highly dependent on the nature of the substituents. For example, certain 1-alkyl/aryloxymethyl derivatives have shown bacteriostatic activity against Gram-positive bacteria like *Micrococcus luteus* and moderate activity against Gram-negative bacteria such as *Pseudomonas aeruginosa*.^[4] Hybrid molecules, combining the 1,2,4-triazole carboxamide core with other pharmacophores like fluoroquinolones, have yielded compounds with excellent activity against a broad range of pathogens.^[8]

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Carboxamide Derivatives

Compound	Substituents	Microorganism	MIC (µg/mL)	Reference
11i	1-(p-Tolyloxymethyl)	M. luteus	100	[4]
11c	1-(n-Butoxymethyl)	P. aeruginosa	100	[4]
Hybrid 9	5-oxo-1,2,4-triazole-fluoroquinolone hybrid	E. coli	0.12 - 1.95	[8]
Hybrid 9	5-oxo-1,2,4-triazole-fluoroquinolone hybrid	S. aureus	0.12 - 1.95	[8]
Ofloxacin Analogue 13	1,2,4-triazole derivative of ofloxacin	S. aureus	0.25 - 1	[8]
T5	Schiff base derivative	P. aeruginosa	12.3 µM	[9]

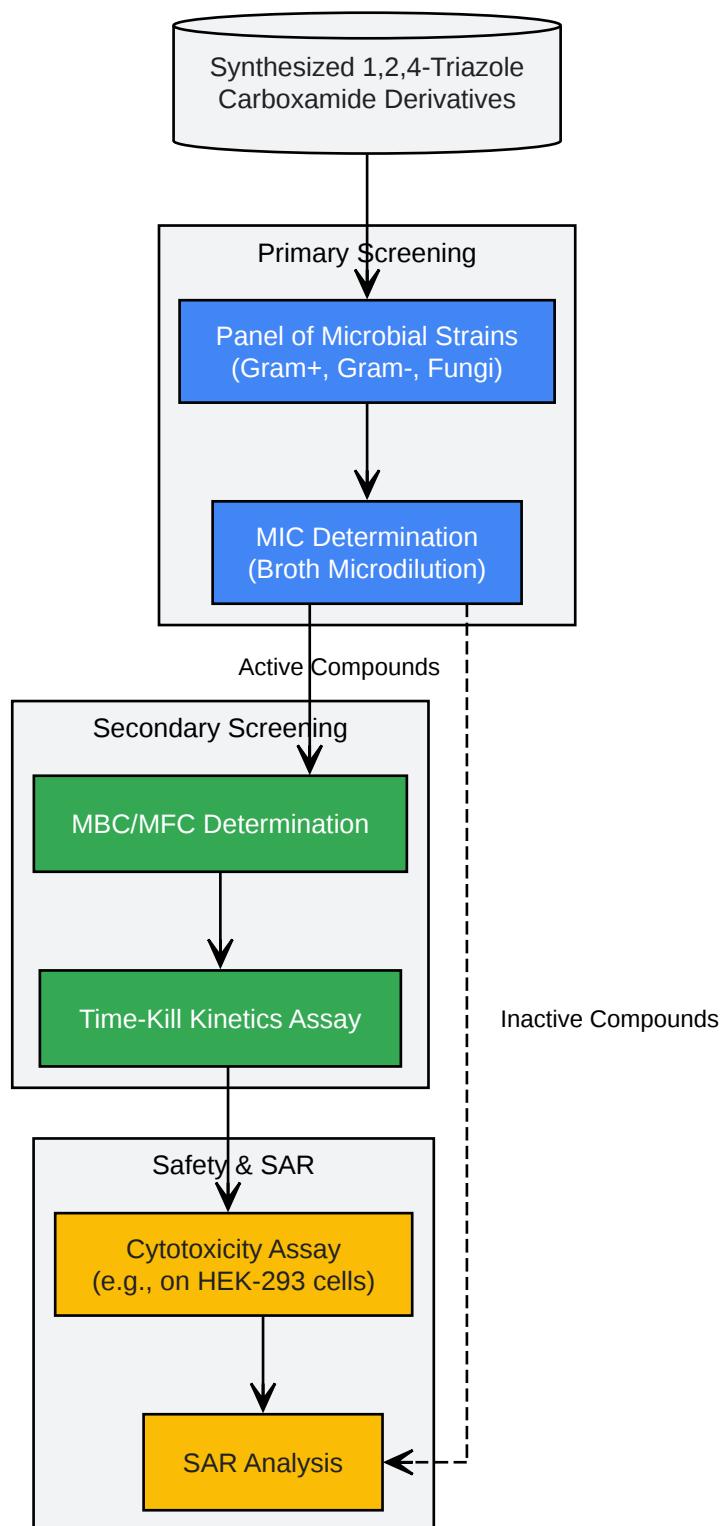
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

- **Inoculum Preparation:** Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, corresponding to approximately $1-2 \times 10^8$ CFU/mL for bacteria.
- **Compound Dilution:** The test compounds are dissolved in DMSO and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

- Inoculation: The prepared microbial inoculum is further diluted and added to each well, resulting in a final concentration of about 5×10^5 CFU/mL.
- Controls: Positive (microbes with no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) is used as a reference.^[9]
- Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Antimicrobial Screening Workflow



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Caption: General workflow for the antimicrobial evaluation of novel compounds.

Anticonvulsant Activity of 1,2,4-Triazole Carboxamides

The 1,2,4-triazole ring is a key pharmacophore for anticonvulsant activity.[\[10\]](#) SAR studies have identified several structural requirements for potent activity. These often include an aryl binding site, a hydrogen-bonding domain, and an electron donor group.[\[11\]](#) The anticonvulsant potential of 1,2,4-triazole carboxamides is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.[\[10\]](#)[\[11\]](#) Compounds with a 4-butyl-5-(3-chlorophenyl) substitution on a 1,2,4-triazole-3-thione core have shown strong activity in the MES test.[\[10\]](#)

Table 3: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

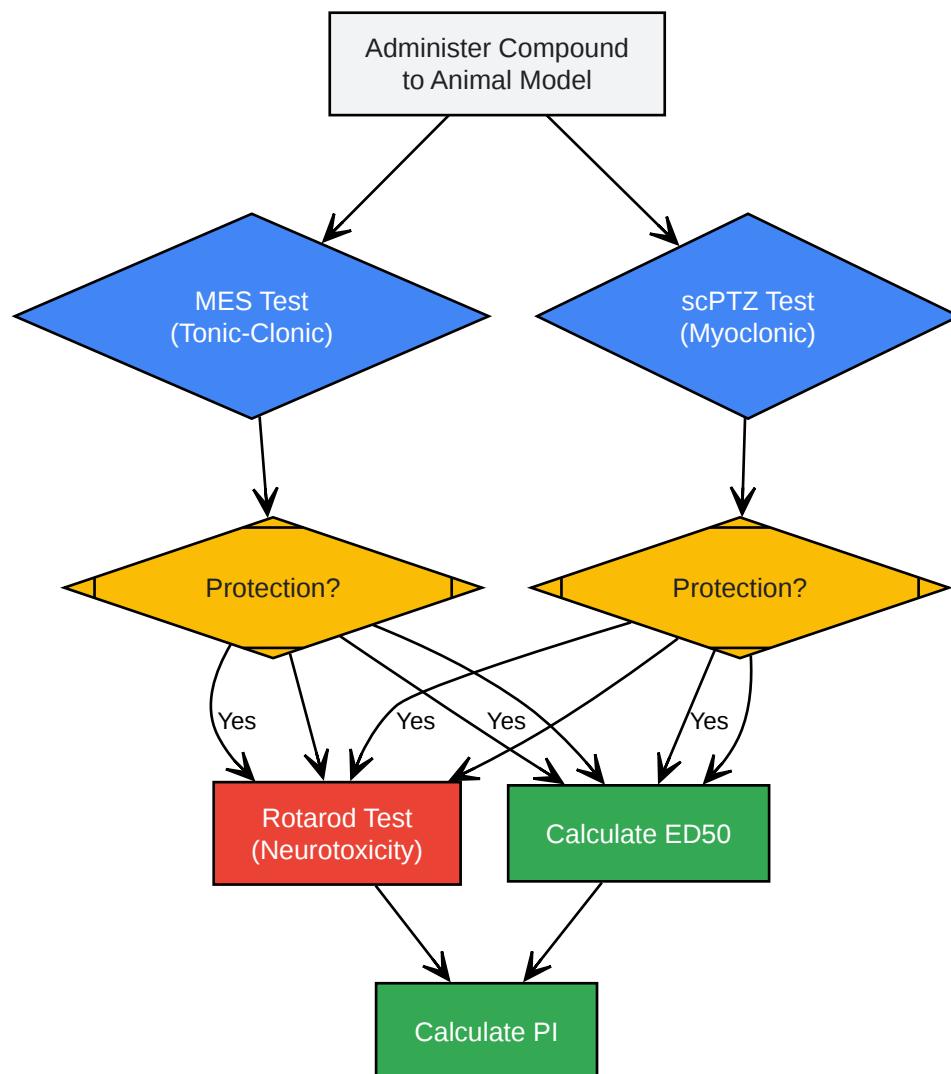
Compound	Test Model	ED50 (mg/kg)	Neurotoxicity (TD50, mg/kg)	Protective Index (PI = TD50/ED50)	Reference
68	MES	38.5	>300	>7.8	[10]
77	MES	30	>300	>10	[10]
105	MES	19.7	>400	>20.3	[12]
12	MES	8.80	176.03	20.0	[12]
TP-427	6Hz Seizure	40.9 - 64.9	>1000	>24.4	[13]
6g	MES	30	100	3.33	[11]
6h	scPTZ	100	300	3.0	[11]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

- Animals: Adult mice or rats are used for the study.
- Compound Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
- Time Interval: The test is conducted at a predetermined time after compound administration, corresponding to the time of peak effect (e.g., 30 min or 60 min).
- Electrical Stimulation: A short electrical stimulus (e.g., 50 mA for mice, 0.2 s duration) is delivered through corneal or ear-clip electrodes.
- Endpoint: The endpoint of the test is the observation of the tonic hindlimb extension phase of the seizure. The absence of this phase is defined as protection.
- Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the seizure, is calculated using probit analysis. Neurotoxicity is often assessed concurrently using the rotarod test to determine the TD50, and a Protective Index (PI = TD50/ED50) is calculated to evaluate the margin of safety.[\[12\]](#)

Diagram: Anticonvulsant Screening Logic



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Caption: Decision logic for preclinical anticonvulsant drug screening.

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